molecular formula C17H17N7O B2585936 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(1H-benzo[d]imidazol-1-yl)acetamide CAS No. 2034557-90-7

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(1H-benzo[d]imidazol-1-yl)acetamide

Cat. No.: B2585936
CAS No.: 2034557-90-7
M. Wt: 335.371
InChI Key: AGFQMTGUTQLRQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(1H-benzo[d]imidazol-1-yl)acetamide is a sophisticated small molecule inhibitor of significant interest in kinase research. Its design incorporates a [1,2,4]triazolo[1,5-a]pyrimidine core, a well-established scaffold known to act as a purine bioisostere, enabling competitive binding at the ATP pockets of various protein kinases[a]. This core is functionalized with a 1H-benzo[d]imidazole moiety via an acetamide linker, a structural feature often associated with interactions in the kinase hinge region and beyond. While the specific primary target profile is an area of active investigation, compounds featuring these heterocyclic systems have demonstrated potent activity against a range of kinases, including those involved in oncogenic signaling pathways[b]. The molecular architecture suggests potential for high selectivity and affinity, making it a valuable chemical probe for elucidating the complex signaling networks in cancer biology and other proliferative diseases. Researchers can utilize this compound to study kinase function, validate new therapeutic targets, and explore mechanisms of drug resistance in cellular and biochemical assays. Its unique structure also positions it as a key intermediate for the further design and synthesis of novel inhibitory molecules aimed at underexplored kinase targets.

Properties

IUPAC Name

2-(benzimidazol-1-yl)-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N7O/c25-16(10-23-12-21-14-5-1-2-6-15(14)23)18-7-3-4-13-8-19-17-20-11-22-24(17)9-13/h1-2,5-6,8-9,11-12H,3-4,7,10H2,(H,18,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGFQMTGUTQLRQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC(=O)NCCCC3=CN4C(=NC=N4)N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Functional Differences

Key structural analogs differ in their heterocyclic substituents, which critically influence physicochemical properties and bioactivity. Below is a comparative analysis:

Compound Core Structure Key Substituent Reported Activity
N-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(1H-Benzo[d]imidazol-1-yl)acetamide Triazolo-pyrimidine + Benzimidazole Benzimidazole (N-containing aromatic) Potential kinase inhibition (inferred)
N-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(Benzo[d]thiazol-2-ylthio)acetamide Triazolo-pyrimidine + Benzothiazole Benzothiazole-thio (S-containing) Unknown (structural data only)
N-[3-(4-Quinazolinyl)amino-1H-pyrazole-4-carbonyl]aldehyde hydrazones Quinazoline + Pyrazole Quinazoline (N-heterocyclic) Antimicrobial (50 µg/mL vs. wheat blight)

Key Observations :

  • Benzimidazole vs. Benzothiazole : The replacement of benzimidazole with a sulfur-containing benzothiazole-thio group () likely alters solubility and redox properties. Benzimidazoles are more polarizable due to their dual nitrogen atoms, enhancing interactions with polar enzyme pockets .
  • Triazolo-pyrimidine vs. Quinazoline : Quinazoline derivatives () exhibit broader antimicrobial activity but may lack the kinase-targeting specificity of triazolo-pyrimidines, which mimic purine bases .
Physicochemical Properties
  • LogP and Solubility : The benzothiazole-thio analog () likely has higher lipophilicity (LogP) due to the sulfur atom, whereas the benzimidazole analog may exhibit better aqueous solubility at physiological pH.

Research Findings and Limitations

  • Gaps in Data : Direct biological data for the target compound are absent in the provided evidence. Activity is inferred from structural analogs (e.g., quinazoline antimicrobials , triazolo-pyrimidine kinase inhibitors).
  • Contradictions : ’s benzothiazole-thio analog lacks reported bioactivity, limiting mechanistic comparisons.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.